6-Azido-1H-indole
Overview
Description
6-Azido-1H-indole is an organic compound that belongs to the class of azidoindoles. It is characterized by the presence of an azido group (-N₃) attached to the sixth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
Preparation Methods
The synthesis of 6-Azido-1H-indole can be achieved through several methods:
Iodine-Mediated Azidation: This method involves the use of iodine as a mediator to introduce the azido group onto the indole ring.
Metal-Catalyzed Azidation: Transition metals such as copper or palladium are used to catalyze the azidation process.
Electrochemical Azidation: This method employs electrochemical techniques to facilitate the azidation reaction.
Photochemical Azidation: Light-induced reactions are used to introduce the azido group.
Combination of Oxidant and Azide Source: This method uses an oxidant in combination with an azide source to achieve azidation.
Nucleophilic Azidation: Nucleophilic substitution reactions are employed to introduce the azido group.
Chemical Reactions Analysis
6-Azido-1H-indole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction and the aza-Wittig reaction.
Cycloaddition: The azido group can undergo cycloaddition reactions to form triazoles.
Common reagents used in these reactions include sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), and azidoiodinane . Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles .
Scientific Research Applications
6-Azido-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Azido-1H-indole involves the formation of reactive intermediates such as nitrenes and triazoles. These intermediates can interact with various molecular targets, leading to biological effects. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can modulate biological pathways .
Comparison with Similar Compounds
6-Azido-1H-indole can be compared with other azidoindoles and indole derivatives:
5-Azido-1H-indole: Similar to this compound but with the azido group at the fifth position.
7-Azido-1H-indole: The azido group is attached at the seventh position.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
The uniqueness of this compound lies in its specific reactivity and the position of the azido group, which influences its chemical and biological properties .
Properties
IUPAC Name |
6-azido-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSOYAYNIYMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668539 | |
Record name | 6-Azido-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81524-75-6 | |
Record name | 6-Azido-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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